4-(4-chlorophenyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole
Description
This compound belongs to the 4H-1,2,4-triazole class, characterized by a triazole core substituted with a 4-chlorophenyl group at position 4, a (2-chlorophenyl)methylsulfanyl moiety at position 3, and an (E)-styryl group at position 3. Its structural complexity enables diverse noncovalent interactions (e.g., chalcogen bonds, π–π stacking) that stabilize supramolecular assemblies, as observed in related triazoles .
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3S/c24-19-11-13-20(14-12-19)28-22(15-10-17-6-2-1-3-7-17)26-27-23(28)29-16-18-8-4-5-9-21(18)25/h1-15H,16H2/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJPKMVNCMXMHV-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the chlorophenyl groups: This step often involves nucleophilic substitution reactions using chlorobenzene derivatives.
Attachment of the sulfanyl group: This can be done through thiolation reactions using thiol reagents.
Formation of the phenylethenyl group: This step involves the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the vinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits a range of pharmacological properties:
Antimicrobial Activity
Research has indicated that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 4-(4-chlorophenyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole have shown effectiveness against various bacterial strains and fungi. Studies suggest that these compounds disrupt cellular processes in pathogens, leading to their inhibition or death .
Anti-inflammatory Effects
Triazoles have been reported to exhibit anti-inflammatory properties. The presence of specific substituents on the triazole ring can modulate inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases .
Antitumor Activity
There is emerging evidence that triazole derivatives can inhibit tumor growth. The mechanism often involves interference with cell cycle progression and induction of apoptosis in cancer cells. Research indicates that this compound may share similar pathways .
Case Studies
Several studies have documented the synthesis and biological evaluation of triazoles:
- Antimicrobial Evaluation : A study demonstrated that triazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications on the aromatic rings significantly influenced antimicrobial potency .
- Anti-inflammatory Studies : In vitro assays revealed that certain triazoles reduced pro-inflammatory cytokine production in macrophages, suggesting their potential for treating conditions like rheumatoid arthritis .
- Antitumor Research : A recent investigation into various triazole derivatives highlighted their ability to inhibit cancer cell proliferation in vitro. The study found that specific substitutions enhanced cytotoxicity against breast cancer cell lines .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Substituent Variations
Core Modifications
- Thiophene vs. Styryl Substitution :
The compound 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole replaces the styryl group with a thiophene ring. This alteration reduces π-conjugation and modifies electronic properties, impacting its COX-2 inhibitory activity (IC₅₀ = 4.26 μM vs. celecoxib’s 0.07 μM) . - Heterocycle Hybridization :
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole combines a triazole with an oxadiazole ring, enhancing rigidity and altering hydrogen-bonding capacity compared to the styryl-substituted triazole .
Halogen and Alkyl Substituents
- Chlorophenyl vs. Fluorophenyl :
Isostructural compounds 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluorophenyl analog (5) demonstrate that replacing Cl with F at the 4-position preserves molecular conformation but subtly affects crystal packing due to differences in van der Waals radii and halogen-bonding propensity . - Benzylthio Group Variations :
Derivatives such as B28–B31 () feature methyl-, chloro-, or pyridinyl-substituted benzylthio groups. For example, B30 (2-chlorobenzylthio) has a lower melting point (180–181°C) than B29 (4-methylbenzylthio, 262–263°C), highlighting how substituent position influences intermolecular forces .
Physicochemical Properties
Table 1: Melting Points and Yields of Selected Triazole Derivatives
Crystallographic and Computational Insights
- Noncovalent Interactions: The target compound’s crystal structure () features rare chalcogen (S···H) and unorthodox S···C(π) interactions, contrasting with the halogen-driven packing in fluorophenyl analogs .
- DFT-D Validation : Dispersion-corrected DFT calculations () confirm the stability of triazole conformers, aiding in the comparison of electronic properties across derivatives .
Biological Activity
The compound 4-(4-chlorophenyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their potential as antifungal, antibacterial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₄Cl₂N₄S
- Molecular Weight : 343.27 g/mol
The presence of the triazole ring is critical for its biological activity, as it influences the compound's interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their effects on cancer cell lines.
- Case Study : A study involving a series of triazole derivatives demonstrated varying degrees of cytotoxicity against HepG2 (liver cancer) cells. The most potent derivative exhibited an IC₅₀ value of 13.004 µg/mL, indicating strong anti-proliferative activity .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound's structural features suggest potential efficacy against various pathogens.
- Findings : In vitro studies have shown that triazole derivatives possess significant antibacterial and antifungal activities. For example, a related triazole derivative demonstrated MIC values ranging from 0.046 to 3.11 µM against multi-drug resistant strains .
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Triazole derivatives have been explored for their ability to scavenge free radicals.
- Research Insights : Some synthesized triazole compounds exhibited notable antioxidant activity with DPPH radical scavenging assays showing effectiveness comparable to standard antioxidants .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives can often be correlated with their structural components.
| Structural Feature | Activity Influence |
|---|---|
| Electron-donating groups (e.g., -OH) | Enhance activity |
| Substituted phenyl groups | Varying effects on potency |
| Length of alkyl chains | Longer chains may reduce activity |
This table summarizes how different structural modifications can impact the biological efficacy of triazole derivatives.
Q & A
Basic: What are the standard synthetic routes for this triazole derivative, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazides with imidoyl chlorides in polar aprotic solvents (e.g., N,N-dimethylacetamide) under reflux, followed by purification via column chromatography (cyclohexane/ethyl acetate) and recrystallization . Key intermediates are characterized using:
- Elemental analysis to confirm stoichiometry.
- ¹H/¹³C NMR to verify substituent integration and regiochemistry (e.g., distinguishing triazole ring positions) .
- LC-MS for molecular ion confirmation and purity assessment .
- IR spectroscopy to identify functional groups like C=S (thione) or C=N (triazole) .
Basic: Which spectroscopic methods are critical for confirming the compound’s structure?
Methodological Answer:
- ¹H NMR : Assign aromatic protons (e.g., chlorophenyl groups at δ 7.2–7.8 ppm) and the (E)-styryl group (trans coupling constants J ≈ 16 Hz) .
- ¹³C NMR : Identify quaternary carbons (e.g., triazole C3 and C5) and sulfur-linked carbons (C-S at ~120–130 ppm) .
- IR : Detect C-S (650–750 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable) to resolve bond lengths/angles and confirm stereochemistry .
Advanced: How can DFT-D computational methods improve understanding of electronic properties and noncovalent interactions?
Methodological Answer:
- Dispersion-corrected DFT (DFT-D) : Optimizes geometries and calculates interaction energies for weak forces (e.g., C–H···π, chalcogen bonds) observed in crystal lattices .
- Electrostatic potential maps : Visualize electron-deficient regions (e.g., triazole ring) for predicting reactivity or binding sites .
- Noncovalent interaction (NCI) index : Quantifies weak interactions (e.g., van der Waals) contributing to supramolecular assembly .
- Benchmarking : Compare computed vs. experimental UV-Vis spectra to validate electronic transitions .
Advanced: What challenges arise in resolving crystallographic data, and how can SHELX software be optimized?
Methodological Answer:
Challenges :
- Disorder in flexible groups (e.g., styryl or benzylsulfanyl moieties).
- Weak diffraction due to crystal defects or twinning .
Optimization Strategies : - SHELXL refinement : Use restraints for disordered regions and anisotropic displacement parameters for heavy atoms (Cl, S) .
- TWIN commands : Apply for twinned crystals to improve data merging .
- Hirshfeld atom refinement (HAR) : Resolve hydrogen positions in polarizable environments .
Advanced: How do structural modifications influence biological activity, and what methods analyze structure-activity relationships (SAR)?
Methodological Answer:
- Substituent variation : Replace the 2-chlorobenzylsulfanyl group with methyl/pyridyl analogs to assess steric/electronic effects on bioactivity .
- Molecular docking : Screen against target proteins (e.g., COX-2) using AutoDock Vina to predict binding affinities .
- ADME analysis : Use SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
- Biological assays : Compare IC₅₀ values in antioxidant (DPPH scavenging) or antimicrobial (MIC against S. aureus) tests .
Basic: What initial biological screening assays are recommended for therapeutic potential?
Methodological Answer:
- Antioxidant activity :
- Antimicrobial activity :
- Broth microdilution : Determine MIC against Gram-positive/negative bacteria and fungi .
- Cytotoxicity :
Advanced: How can discrepancies between computational predictions and experimental bioactivity data be resolved?
Methodological Answer:
- Solvent effect modeling : Include implicit solvation (e.g., COSMO) in docking studies to account for aqueous environments .
- Conformational sampling : Perform molecular dynamics (MD) simulations to explore protein-ligand flexibility .
- Experimental validation : Re-test compounds under controlled conditions (e.g., fixed pH, temperature) .
Advanced: What strategies analyze weak noncovalent interactions in the crystal lattice?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
